3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride
CAS No.: 2241141-18-2
Cat. No.: VC4283737
Molecular Formula: C13H22ClN3O2
Molecular Weight: 287.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2241141-18-2 |
|---|---|
| Molecular Formula | C13H22ClN3O2 |
| Molecular Weight | 287.79 |
| IUPAC Name | 3-cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride |
| Standard InChI | InChI=1S/C13H21N3O2.ClH/c1-17-9-6-13(4-7-14-8-5-13)12-15-11(16-18-12)10-2-3-10;/h10,14H,2-9H2,1H3;1H |
| Standard InChI Key | JFYBGNJTUGAFRY-UHFFFAOYSA-N |
| SMILES | COCCC1(CCNCC1)C2=NC(=NO2)C3CC3.Cl |
Introduction
This section would introduce the compound, including its systematic name, molecular formula, and general classification (e.g., pharmaceutical agent, research chemical). It would also highlight its relevance in research or industry.
Synthesis
This section would detail the synthesis pathway for the compound, including reagents, reaction conditions, and yields. A reaction scheme or diagram would be included for clarity.
Biological Activity
If applicable, this section would discuss any known pharmacological or biological activities. It could include:
-
Mechanism of action
-
Target receptors or enzymes
-
Experimental results from in vitro or in vivo studies
Table 2: Biological Activity
| Test Model | Observed Activity | Reference Compound |
|-----------------------|-----------------------------|
| Antimicrobial assay | (e.g., MIC values) |
| Antioxidant assay | (e.g., IC50 values) |
Applications
This section would explore potential applications of the compound in fields like medicine, agriculture, or materials science.
Safety and Toxicity
Details on the compound's safety profile, including toxicity studies and handling precautions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume